Cesium oxalate

Descripción general

Descripción

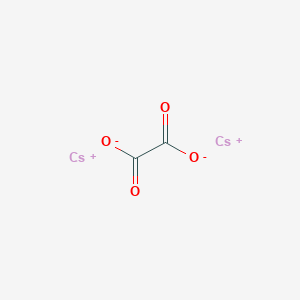

Cesium oxalate, also known as dithis compound, is a chemical compound with the formula Cs₂C₂O₄. It is the cesium salt of oxalic acid and consists of cesium cations (Cs⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white solid and is soluble in water .

Synthetic Routes and Reaction Conditions:

- this compound can be synthesized by passing carbon monoxide and carbon dioxide over cesium carbonate at 380°C:

From Cesium Carbonate and Carbon Monoxide: Cs2CO3+CO→Cs2C2O4

Another method involves reacting cesium carbonate with oxalic acid in an aqueous solution:From Cesium Carbonate and Oxalic Acid: Cs2CO3+H2C2O4⋅2H2O→Cs2C2O4⋅H2O+CO2+2H2O

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as mentioned above, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

- this compound can be thermally decomposed to cesium carbonate and carbon monoxide:

Thermal Decomposition: Cs2C2O4→Cs2CO3+CO

Common Reagents and Conditions:

Reagents: Carbon monoxide, carbon dioxide, oxalic acid, cesium carbonate.

Conditions: High temperatures (e.g., 380°C for the reaction with carbon monoxide).

Major Products:

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Cesium oxalate is primarily synthesized through the reaction of cesium carbonate (Cs2CO3) with oxalic acid (H2C2O4). The process can also involve the electrochemical reduction of carbon dioxide (CO2) in the presence of cesium salts, leading to the formation of oxalates as intermediates. This method is notable for its potential in carbon capture and conversion technologies, which aim to mitigate CO2 emissions by transforming them into useful chemicals .

Table 1: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Direct Reaction | Cs2CO3 + H2C2O4 → Cs2C2O4 + H2O |

| Electrochemical Reduction | CO2 + Cs salts → Oxalates under specific conditions |

| Thermal Decomposition | Heating Cs salts in a CO2 atmosphere |

Catalytic Applications

This compound has been explored for its catalytic properties, particularly in organic synthesis. It has been used as a precursor for radical reactions, such as deoxychlorination processes that convert cesium oxalates into valuable alkyl chlorides. This transformation is significant for producing hindered secondary and tertiary alkyl chlorides, which are important intermediates in pharmaceuticals and agrochemicals .

Case Study: Radical Deoxychlorination

In a study published by the American Chemical Society, researchers demonstrated that cesium oxalates could undergo radical deoxychlorination to yield alkyl chlorides efficiently. This method showcased the versatility of this compound as a reagent in synthetic organic chemistry .

Environmental Applications

The environmental implications of this compound are noteworthy, particularly in soil chemistry and remediation efforts. Research indicates that cesium ions can be desorbed from clay minerals like illite through the presence of oxalates. This interaction is crucial for understanding nutrient availability and mobility in soils, which can affect plant growth and ecosystem health .

Table 2: Environmental Impact of this compound

| Application | Description |

|---|---|

| Soil Remediation | Enhances cesium desorption from illite |

| Nutrient Mobility | Affects the availability of essential nutrients |

Materials Science

In materials science, this compound's properties make it suitable for applications in ceramics and glass manufacturing. Its thermal stability allows it to be used as a precursor for producing cesium oxide (Cs2O), which is valuable in various high-temperature applications. Additionally, this compound can be utilized in the production of advanced materials such as photonic devices and sensors due to its optical properties .

Table 3: Applications in Materials Science

| Application | Description |

|---|---|

| Ceramic Production | Precursor for producing cesium oxide |

| Photonic Devices | Used in the fabrication of optical materials |

Mecanismo De Acción

The mechanism of action of cesium oxalate primarily involves its decomposition and interaction with other chemical species. The cesium cations (Cs⁺) and oxalate anions (C₂O₄²⁻) can participate in various chemical reactions, including coordination with metals to form complex salts. The pathways involved typically include thermal decomposition and coordination chemistry .

Comparación Con Compuestos Similares

Potassium Oxalate (K₂C₂O₄): Similar in structure but contains potassium instead of cesium.

Sodium Oxalate (Na₂C₂O₄): Contains sodium and is more commonly used in various applications.

Lithium Oxalate (Li₂C₂O₄): Contains lithium and is used in different contexts compared to cesium oxalate.

Uniqueness:

- This compound is unique due to the presence of cesium, which imparts specific properties such as higher atomic weight and different reactivity compared to other alkali metal oxalates. This makes it particularly useful in specialized applications where cesium’s properties are advantageous .

Actividad Biológica

Cesium oxalate, a compound formed from cesium and oxalic acid, has garnered interest in various fields due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, physiological effects, and implications for health.

This compound can be synthesized through various methods, including the reaction of cesium carbonate with oxalic acid. The synthesis is often explored in the context of developing new chemical pathways for producing oxalates from carbon dioxide (CO2) using cesium carbonate as a precursor. Recent studies have shown that cesium carbonate can be supported over porous carbon to enhance the yield of oxalates during thermal treatments with CO2 and hydrogen (H2) .

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties. A study highlighted the role of polysaccharides modified with carboxymethylation, which increased the -COOH group content, enhancing their ability to inhibit calcium oxalate (CaOx) crystal growth. This suggests that compounds like this compound could potentially modulate crystal formation in biological systems .

Kidney Health Implications

This compound's role in kidney health is particularly significant, as it relates to the formation of calcium oxalate stones. Oxalates are known to contribute to nephropathy when they crystallize in renal tubules. A case study reported acute kidney injury linked to high levels of dietary oxalates, emphasizing the need for caution regarding oxalate intake . The deposition of calcium oxalate crystals can lead to serious health complications, including chronic kidney disease.

Metabolic Pathways

The metabolism of this compound and its interaction with other biological molecules is an area of ongoing research. It has been observed that certain bacteria can degrade calcium oxalate, suggesting a potential pathway for mitigating its harmful effects in the human body. For instance, strain OX-1 was shown to effectively degrade calcium oxalate, leading to significant changes in pH and ion concentrations in culture media .

Case Studies

Research Findings

- Oxidative Stress Response : this compound may influence oxidative stress markers in biological systems. The presence of reactive oxygen species (ROS) during metabolic processes involving cesium compounds indicates a potential dual role as both a therapeutic agent and a contributor to oxidative damage under certain conditions .

- Kidney Stone Formation Mechanism : Studies have shown that cesium compounds could alter the crystallization dynamics of calcium salts, potentially reducing or exacerbating kidney stone formation depending on their concentration and interaction with other dietary components .

- Radical Chemistry Applications : Cesium oxalates have been utilized in organic synthesis processes, such as radical deoxychlorination reactions, which demonstrate their versatility beyond biological applications .

Propiedades

IUPAC Name |

dicesium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQUOWMMDQTGCX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2C2O4, C2Cs2O4 | |

| Record name | caesium oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336476 | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cesium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 1068-63-9 | |

| Record name | Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAESIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB9QB78M28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.